molecular formula C9H14N2O2 B1617367 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 107447-22-3

8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No.: B1617367
CAS No.: 107447-22-3
M. Wt: 182.22 g/mol
InChI Key: LTRSPDHUDXWHRY-UHFFFAOYSA-N
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Description

8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, more commonly known in research as Alaptide , is a spirocyclic compound composed of L-alanine and cycloleucine . This synthetic molecule was originally inspired by natural neuropeptides known for supporting tissue regeneration but was designed with a stable spirocyclic structure to overcome the instability of its natural counterparts . As a white crystalline solid, it is noted for its very low solubility in water and common organic solvents . The primary research value of Alaptide lies in the field of regenerative medicine and dermatology . Studies have demonstrated its significant stimulating effect on human diploid cells (LEP-19) without inducing transformational morphological changes . Its efficacy in promoting epidermal regeneration has been validated in models such as domestic pigs, where it was found to accelerate the healing process of various skin injuries . Furthermore, Alaptide serves as a functional modifier of permeation through the stratum corneum, the skin's outermost barrier . Although its native solubility is low, physical processing with various emulsifiers and stabilizers can formulate it into highly soluble preparations. This makes it a valuable pharmaceutical adjuvant in formulations like creams, ointments, and transdermal therapeutic systems, where it enhances the absorption and permeation of active compounds into and through the skin . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRSPDHUDXWHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337336
Record name 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
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URL https://comptox.epa.gov/dashboard/DTXSID30337336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107447-22-3
Record name 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHYL-6,9-DIAZASPIRO(4.5)DECANE-7,10-DIONE
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Preparation Methods

The synthesis of 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with a diketone. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is used as a building block in chemistry. Its applications in scientific research include:

  • Interaction with Enzymes: The compound interacts with specific enzymes involved in metabolic pathways, leading to changes in enzyme activity and influencing metabolic flux and metabolite levels.
  • Anticonvulsant Activity: Derivatives of this compound exhibit anticonvulsant properties. One derivative showed an effective dose (ED50) of 0.0043 mmol/kg in seizure models, more potent than conventional anticonvulsants like Phenobarbital and Ethosuximide.
  • Binding to Neuronal Voltage-Sensitive Sodium Channels: Certain derivatives bind moderately to neuronal voltage-sensitive sodium channels (site 2), which is critical for their anticonvulsant action and aligns with the observed efficacy in seizure models.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction: The compound interacts with specific enzymes involved in metabolic pathways, leading to alterations in enzyme activity and influencing metabolic flux and metabolite levels.
  • Anticonvulsant Activity: Studies have demonstrated that certain derivatives of this compound exhibit significant anticonvulsant properties. For example, one derivative showed an effective dose (ED50) of 0.0043 mmol/kg in seizure models, making it substantially more potent than conventional anticonvulsants like Phenobarbital and Ethosuximide.

Anticonvulsant Activity: Case Studies

Research indicates that some derivatives of 6,9-Diazaspiro[4.5]decane-7,10-dione exhibit potent anticonvulsant properties:

CompoundED50 (mmol/kg)Reference Drug Comparison
6g0.004314x more potent than Phenobarbital (0.06 mmol/kg)
6e0.0191.8x more potent than Diphenylhydantoin (0.034 mmol/kg)

A study conducted on various derivatives showed that N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione exhibited significant anticonvulsant activity in animal models with minimal neurotoxicity observed. Mechanistic research has indicated that certain derivatives bind moderately to neuronal voltage-sensitive sodium channels (site 2), which is critical for their anticonvulsant action.

Crystal Structure

Mechanism of Action

The mechanism of action of 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Piperazine-2,5-diones

Piperazine-2,5-diones, such as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, share the diketopiperazine backbone but lack the spirocyclic architecture. In vitro studies using Franz diffusion cells demonstrated that alaptide and this dimethyl derivative enhanced theophylline permeation by 15-fold and 12-fold, respectively, within one hour . However, alaptide exhibited a higher pseudo-enhancement ratio (4.4 vs. ~2.3 for steady-state) in short-term applications, suggesting superior rapid action . Both compounds showed negligible cytotoxicity in three cell lines .

Key Difference : The spirocyclic structure of alaptide may confer enhanced rigidity, optimizing interactions with skin components compared to linear piperazine-diones.

Aryl-Substituted Diazaspiro Compounds

Spiro derivatives with aryl substituents, such as 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) and 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d), were synthesized via Strecker and alkylation reactions . These compounds exhibit varied substituents (e.g., methyl, methoxy) on the aryl ring, influencing their hydrophobicity and hydrogen-bonding capacity.

Key Difference : Alaptide’s methyl group may provide a balance between lipophilicity and steric effects, favoring skin interaction over bulkier aryl groups.

Hydroxymethyl and Isopropyl Derivatives

The hydroxymethyl derivative, (8S)-8-hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione, introduces a polar hydroxyl group, increasing hydrophilicity (XLogP3 = -0.3 vs. alaptide’s ~1.1) . Similarly, the isopropyl-substituted analog (CAS 90058-31-4) showed higher molecular weight (210.27 g/mol vs. 182.22 g/mol for alaptide) but uncharacterized permeation effects .

Key Difference : Substituent polarity significantly impacts solubility and skin interaction, with alaptide’s methyl group optimizing lipophilicity for transdermal applications.

Enantiomeric Forms

The (S)- and (R)-enantiomers of alaptide were tested for rutin permeation. (S)-alaptide enhanced permeation 1.5-fold, outperforming the (R)-form (1.2-fold) . This highlights the critical role of stereochemistry in CPE activity, likely due to chiral interactions with skin proteins or lipids.

Key Difference : Enantiopure (S)-alaptide is preferred for enhanced efficacy, underscoring the importance of synthetic route control.

Non-Spirocyclic Analogs

8-Azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4) lacks the second nitrogen in the diaza ring, reducing hydrogen-bonding capacity.

Data Tables

Table 1: Structural and Permeation Properties of Selected Compounds

Compound Name Structure Type Substituent Molecular Weight (g/mol) Enhancement Ratio (Theophylline) Solubility
Alaptide Spirocyclic dipeptide 8-Methyl 182.22 15-fold (1 h); 4.4 (pseudo) Low
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione Linear diketopiperazine 3,6-Dimethyl 170.21 12-fold (1 h); ~2.3 (steady) Moderate
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) Spirocyclic dipeptide 6-Phenyl 258.29 N/A Not reported
(8S)-8-Hydroxymethyl derivative Spirocyclic dipeptide 8-Hydroxymethyl 198.22 N/A Higher (predicted)
(R)-8-(1-Methylethyl) derivative Spirocyclic dipeptide 8-Isopropyl 210.27 N/A Low (predicted)

Table 2: Key Pharmacological Findings

Compound Application Key Finding Reference
Alaptide Theophylline transdermal delivery 15-fold permeation increase at 1 h; safe in cytotoxicity assays
Nanonized alaptide Indomethacin delivery 5.6-fold enhancement ratio; rapid onset (30 min)
(S)-Alaptide Rutin permeation 1.5-fold enhancement vs. 1.2-fold for (R)-form
Piperazine-2,5-diones Theophylline delivery Lower rapid action but comparable steady-state enhancement to alaptide

Biological Activity

8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as alaptide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C9H14N2O2
  • Molecular Weight: 182.224 g/mol
  • Structural Characteristics: The compound features a unique spirocyclic structure that allows for specific interactions with biological targets. The piperazine-2,5-dione ring adopts a slight boat conformation, while the five-membered ring exists in an envelope conformation. These structural attributes are crucial for understanding its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction: The compound has been shown to interact with specific enzymes involved in metabolic pathways. This interaction can lead to alterations in enzyme activity, influencing metabolic flux and metabolite levels.
  • Anticonvulsant Activity: Studies have demonstrated that certain derivatives of this compound exhibit significant anticonvulsant properties. For example, one derivative showed an effective dose (ED50) of 0.0043 mmol/kg in seizure models, making it substantially more potent than conventional anticonvulsants like Phenobarbital and Ethosuximide .

Anticonvulsant Properties

Research indicates that this compound and its derivatives possess notable anticonvulsant activity:

CompoundED50 (mmol/kg)Reference DrugReference Drug ED50 (mmol/kg)
6g0.0043Phenobarbital0.06
6e0.019Diphenylhydantoin0.034

These findings suggest that the compound could be a promising candidate for the development of new anticonvulsant therapies .

Antimicrobial and Anticancer Properties

In addition to its anticonvulsant effects, alaptide has been investigated for potential antimicrobial and anticancer activities:

  • Antimicrobial Activity: Preliminary studies indicate that the compound may exhibit inhibitory effects against various bacterial strains.
  • Anticancer Activity: Research is ongoing to explore its efficacy against different cancer cell lines, with some derivatives showing promising results in inhibiting tumor growth.

Case Studies and Research Findings

  • Synthesis and Screening: A study synthesized several new derivatives of this compound and evaluated their anticonvulsant properties through various screening methods. The results highlighted the potential of these compounds as effective treatments for epilepsy .
  • Crystal Structure Analysis: The crystal structure analysis of alaptide provided insights into its conformation and intermolecular interactions, which are essential for understanding its biological activity .
  • In Vitro Studies: Investigations into the in vitro permeation of alaptide demonstrated its potential as a skin/mucosa tissue regeneration promoter, further expanding its therapeutic applications beyond neurology to dermatology .

Q & A

Q. What are the recommended methodologies for synthesizing 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, and how can reaction conditions be optimized?

Synthesis typically involves multi-component condensation reactions. For example, analogous spiro compounds are synthesized via domino reactions using aromatic substrates, aldehydes, and nitriles in the presence of catalysts like concentrated sulfuric acid . Optimization can employ factorial design (e.g., orthogonal arrays) to test variables such as temperature, solvent polarity, and reactant stoichiometry. Statistical regression analysis helps identify critical factors influencing yield and purity .

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic techniques?

X-ray crystallography is the gold standard for confirming the spirocyclic framework and stereochemistry, as demonstrated in related diazaspiro compounds . Complement this with:

  • IR spectroscopy : Identify carbonyl (C=O) and amine (N-H) functional groups.
  • NMR : Use 1^1H and 13^{13}C NMR to resolve methyl group environments and ring junction conformations .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for purification, and how do they impact crystallization?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while gradual addition of anti-solvents (e.g., hexane) promotes crystallization. For spiro compounds, mixed solvents like ethanol/water are effective for recrystallization, balancing polarity to avoid amorphous precipitates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Contradictions often arise from dynamic ring puckering or tautomerism. Strategies include:

  • Variable-temperature NMR : Probe conformational flexibility by observing signal coalescence at elevated temperatures .
  • DFT calculations : Compare experimental 13^{13}C chemical shifts with computed values to identify dominant conformers .
  • Cross-validation : Use X-ray crystallography to anchor spectral interpretations .

Q. What mechanistic pathways explain the formation of byproducts during synthesis?

Byproducts may result from competitive dearomatization or incomplete cyclization. For example, incomplete ring closure in multi-component reactions can yield linear intermediates. Kinetic studies (e.g., time-resolved LC-MS) track intermediate formation, while isotopic labeling (e.g., 18^{18}O) clarifies oxygen transfer pathways in carbonyl groups .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., asymmetric catalysis)?

  • Molecular docking : Simulate interactions with chiral catalysts to predict enantioselectivity.
  • Transition state analysis : Use density functional theory (DFT) to model activation barriers for proposed reaction pathways .
  • Solvent effect modeling : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in biological assays?

Employ a response surface methodology (RSM) to systematically vary substituents (e.g., methyl group position) and measure biological activity (e.g., receptor binding). Orthogonal designs reduce the number of experiments while capturing synergistic effects .

Methodological Resources

  • Synthesis Optimization : Use fractional factorial designs to prioritize variables .
  • Data Analysis : Apply multivariate regression to deconvolute spectral or biological data .
  • Safety Protocols : Refer to OSHA/NIOSH guidelines for handling reactive intermediates (e.g., nitriles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 2
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

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